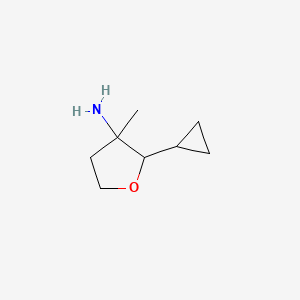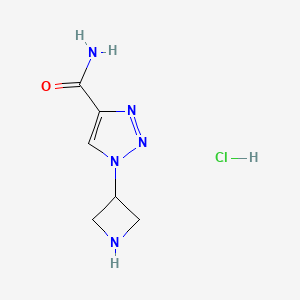
1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine is a three-membered nitrogen-containing heterocycle. It’s used as a building block in the synthesis of various pharmaceutical compounds . The 1,2,3-triazole moiety is a five-membered ring containing two nitrogen atoms and three carbon atoms. It’s known for its stability and has been used in various fields, including medicinal chemistry .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound. These properties are typically determined experimentally .Applications De Recherche Scientifique
Antimicrobial Applications
A series of novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-alkyl/aryl-1H-1,2,3-triazole-4-carboxamides and others, were synthesized and evaluated for their antimicrobial activities against a variety of pathogens. Compounds in this class showed moderate to good activities against both bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and fungal strains including Cryptococcus neoformans and Candida albicans. Specifically, certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus, and others demonstrated activity against pathogenic yeast C. albicans, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Anti-tubercular Activity
Another study focused on novel azetidinone derivatives containing 1, 2, 4-triazole, synthesized and evaluated for their anti-tubercular activity. The compounds were designed using a rational approach and were tested against Mycobacterium tuberculosis H37RV strain. Some derivatives showed promising anti-tubercular activities, comparable to standard drugs, indicating their potential use in tuberculosis treatment (Thomas, George, & Harindran, 2014).
Anticancer Applications
Derivatives of 1,2,4-triazole and azetidine have been synthesized and evaluated for their anticancer activities. Specifically, a series of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides were synthesized and tested against various human cancer cell lines. Some compounds exhibited activities comparable to cisplatin, a reference anticancer agent, especially against A2780 cells. This suggests that these compounds could serve as a basis for developing new anticancer agents (Szabó et al., 2016).
Design and Synthesis for Biological Interactions
The design and synthesis of novel triazole-based compounds have also been aimed at studying their interaction with biological molecules. For example, a study investigated the binding interaction of coumarin and quinoline compounds with serum albumins, essential for understanding drug-protein interactions which are critical for drug design and pharmacokinetics (Paul et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(azetidin-3-yl)triazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O.ClH/c7-6(12)5-3-11(10-9-5)4-1-8-2-4;/h3-4,8H,1-2H2,(H2,7,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQZTNWLLSENJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

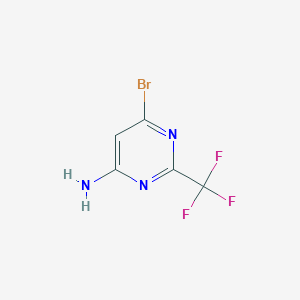
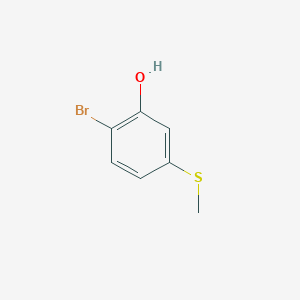
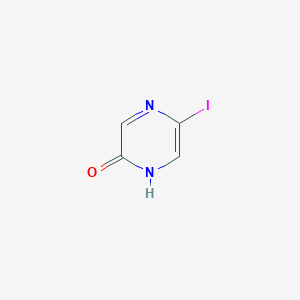

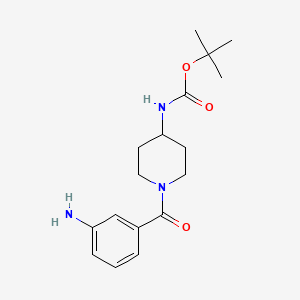
![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)



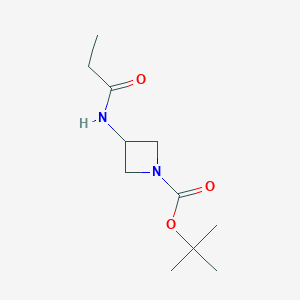
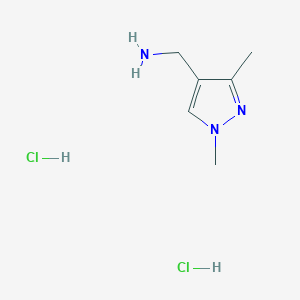
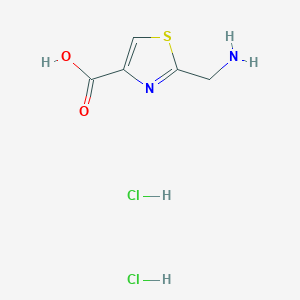
![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
